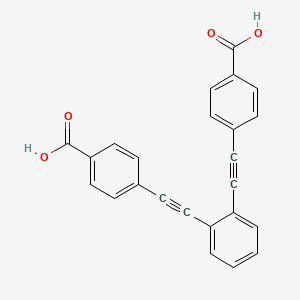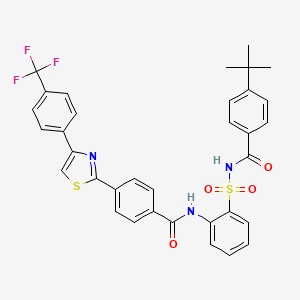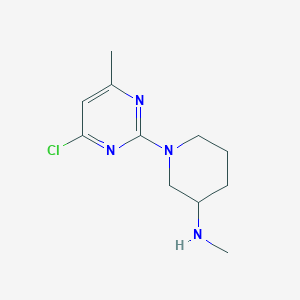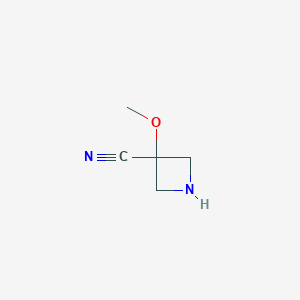![molecular formula C18H16F3NO4 B12838860 N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected: is a synthetic amino acid derivative. The compound features a trifluoromethyl group attached to the alpha carbon of phenylalanine, with the amino group protected by a benzyloxycarbonyl (CBZ) group. This protection is crucial in organic synthesis to prevent unwanted reactions at the amino site during various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected typically involves multiple steps:
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reactions: The protected amino acid can then be coupled with other molecules using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis, including protection, deprotection, and coupling reactions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catal
Eigenschaften
Molekularformel |
C18H16F3NO4 |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
2-benzyl-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(15(23)24,11-13-7-3-1-4-8-13)22-16(25)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
PXBSQCFFRSRVMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





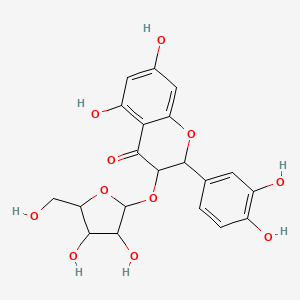

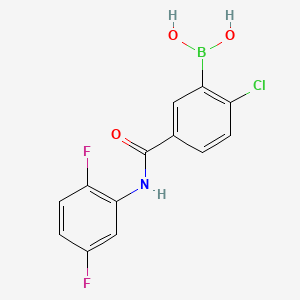
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
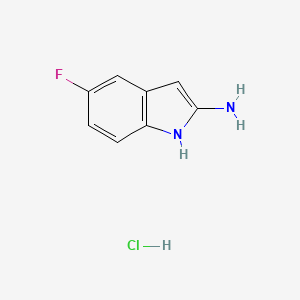
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
